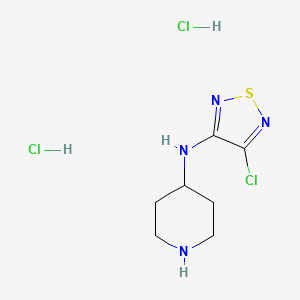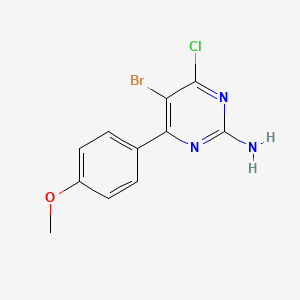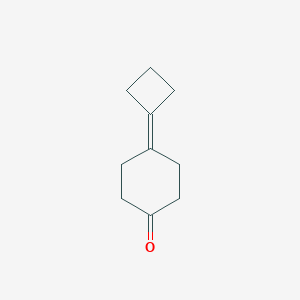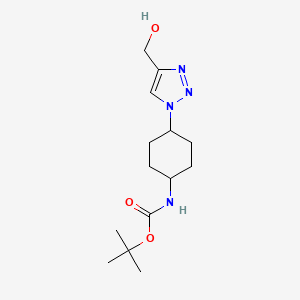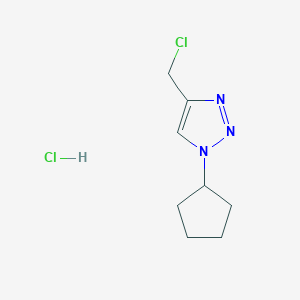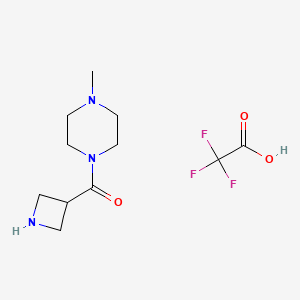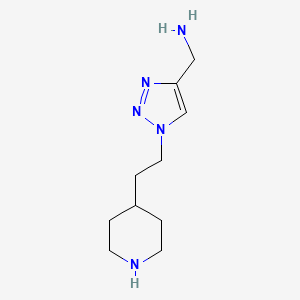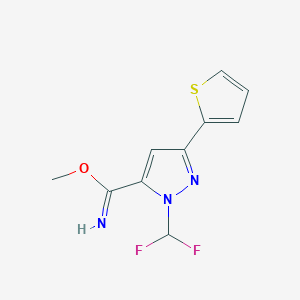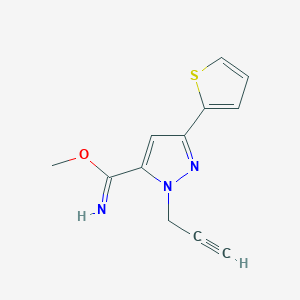![molecular formula C11H16N4 B1492800 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide CAS No. 2098046-27-4](/img/structure/B1492800.png)
2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide
描述
The compound “2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide” belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of pyrazoles includes a five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazoles can participate in various chemical reactions. For example, they can be synthesized via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Physical and Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The physical and chemical properties of a specific pyrazole derivative would depend on its particular structure and substituents.科学研究应用
Synthesis of New Heterocyclic Compounds
Researchers have discovered methods for the synthesis of various heterocyclic compounds, including pyrazoles, which are structurally related to the compound . These methods involve reactions such as 1,3-dipolar cycloadditions, yielding products like 3H-pyrazoles and cyclopropenyl alcohols with potential antibacterial properties (Hamdi, Dixneuf, & Khemiss, 2005).
Novel Drug Discovery and Biological Properties
The synthesis of novel pyrazole derivatives has been explored for their potential in drug discovery. These compounds have been evaluated for properties like antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies have been used to analyze the interaction of these compounds with enzymes related to inflammation and breast cancer (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Development of Anticancer Agents
Research into the synthesis of heterocyclic compounds derived from similar structures has revealed potential antitumor activities. These compounds have been tested for their antiproliferative activity against various cancer cell lines, demonstrating promising results (Shams, Mohareb, Helal, & Mahmoud, 2010).
Synthesis of Polycyclic Compounds
Studies have shown the successful synthesis of polycyclic compounds like pyrazolines through photoinduced intramolecular nitrile imine 1,3-dipolar cycloadditions. These syntheses demonstrate the versatility of pyrazole derivatives in creating complex molecular structures with potential biological applications (Pla, Tan, & Gin, 2014).
Enzyme Inhibition for Therapeutic Purposes
Some pyrazole derivatives have been synthesized and tested for their ability to inhibit enzymes involved in ethylene biosynthesis. This type of research indicates the potential of pyrazole-based compounds in agricultural applications or as therapeutic agents (Switzer, Halbeek, Holt, Stammer, & Saltveit, 1989).
作用机制
安全和危害
未来方向
The field of pyrazole derivatives is a vibrant area of research, with significant progress in synthesizing structurally diverse and biologically relevant pyrazole derivatives . Future research directions include the development of eco-friendly and resource-efficient synthetic methodologies, and the exploration of the diverse biological activities of these compounds .
生化分析
Biochemical Properties
2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazole derivatives, including this compound, have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and leading to various biological effects .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to affect the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . By modulating this pathway, this compound can induce apoptosis in cancer cells and inhibit their proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can remain stable under various conditions, but their biological activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which adverse effects become more prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted through the urine . The effects of this compound on metabolic flux and metabolite levels are significant, as they can influence the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-11(13)10-8-2-1-3-9(8)14-15(10)6-7-4-5-7/h7H,1-6H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBKFRDAKBLUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CC3CC3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



